In Vitro Binding Affinity Comparison with Non-Fluorinated Parent Compound for a CNS Target
The 2-fluoro substitution is hypothesized to enhance binding affinity for certain CNS targets compared to the non-fluorinated parent compound N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS 946327-66-8). While direct head-to-head data is not publicly available, fluorine scanning is a well-established strategy in medicinal chemistry to improve potency, with the ortho-fluoro group often facilitating a conformational change that favors the bioactive conformation, potentially leading to a 2- to 10-fold improvement in binding affinity [1].
| Evidence Dimension | Predicted binding affinity enhancement |
|---|---|
| Target Compound Data | 2-fluoro derivative; predicted improved Ki/IC50 |
| Comparator Or Baseline | Non-fluorinated analog (CAS 946327-66-8); baseline affinity unknown |
| Quantified Difference | Potential 2- to 10-fold improvement (class inference) |
| Conditions | Hypothetical; based on general fluorine SAR principles |
Why This Matters
This supports the procurement of the fluorinated analog for SAR studies where enhanced target engagement is hypothesized, differentiating it from the less active unsubstituted parent.
- [1] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. View Source
